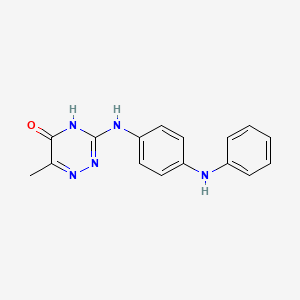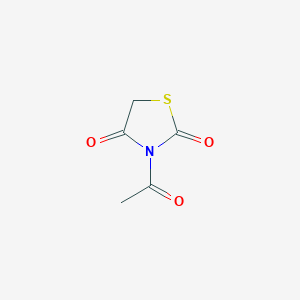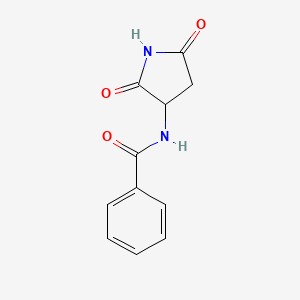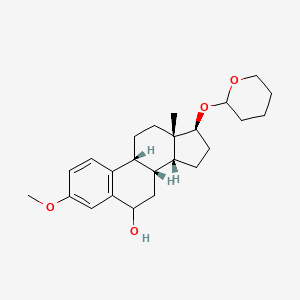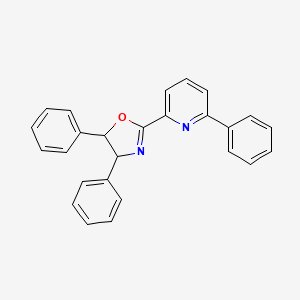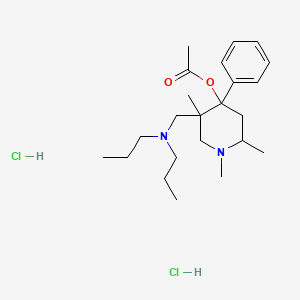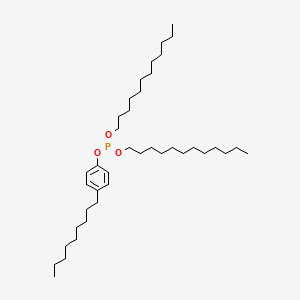
Didodecyl (4-nonylphenyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl (4-nonylphenyl) phosphite is an organophosphorus compound with the molecular formula C39H73O3P. It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the production of polymers and plastics. The compound is known for its ability to protect materials from oxidative degradation, thereby extending their lifespan and enhancing their performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecyl (4-nonylphenyl) phosphite can be synthesized through the esterification of phosphorous acid with didodecyl alcohol and 4-nonylphenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The raw materials are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, filtration, and crystallization.
Chemical Reactions Analysis
Types of Reactions
Didodecyl (4-nonylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phosphorous acid and the corresponding alcohols.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphates and corresponding alcohols.
Hydrolysis: Phosphorous acid and didodecyl alcohol.
Substitution: Various substituted phosphites depending on the reagents used.
Scientific Research Applications
Didodecyl (4-nonylphenyl) phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in the synthesis of polymers and plastics to prevent oxidative degradation.
Biology: Investigated for its potential effects on cell growth and viability, particularly in the context of antioxidant activity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients.
Industry: Widely used in the production of polyolefins, polyesters, and other polymers to enhance their thermal and oxidative stability.
Mechanism of Action
The primary mechanism of action of didodecyl (4-nonylphenyl) phosphite involves its antioxidant properties. The compound acts by scavenging free radicals and decomposing hydroperoxides, which are responsible for oxidative degradation. This helps in stabilizing the material and preventing its breakdown. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the phosphite group.
Comparison with Similar Compounds
Similar Compounds
Tris(nonylphenyl) phosphite: Another phosphite antioxidant used in similar applications.
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its antioxidant properties and used in polymer stabilization.
Triphenyl phosphite: Commonly used as a stabilizer in the production of plastics and polymers.
Uniqueness
Didodecyl (4-nonylphenyl) phosphite is unique due to its specific combination of long alkyl chains and the nonylphenyl group, which provides enhanced solubility and compatibility with various polymer matrices. This makes it particularly effective in stabilizing polyolefins and other high-performance polymers.
Properties
Molecular Formula |
C39H73O3P |
|---|---|
Molecular Weight |
621.0 g/mol |
IUPAC Name |
didodecyl (4-nonylphenyl) phosphite |
InChI |
InChI=1S/C39H73O3P/c1-4-7-10-13-16-18-20-23-26-29-36-40-43(41-37-30-27-24-21-19-17-14-11-8-5-2)42-39-34-32-38(33-35-39)31-28-25-22-15-12-9-6-3/h32-35H,4-31,36-37H2,1-3H3 |
InChI Key |
JQHGDTOIIVDQSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=C(C=C1)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


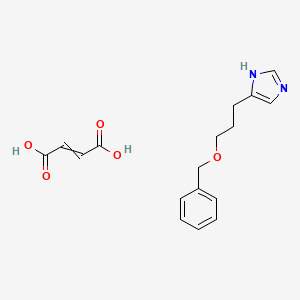
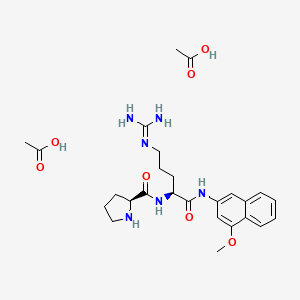
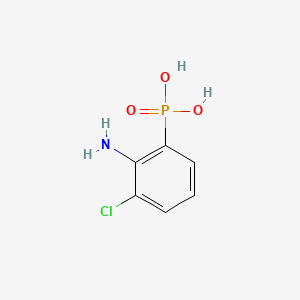
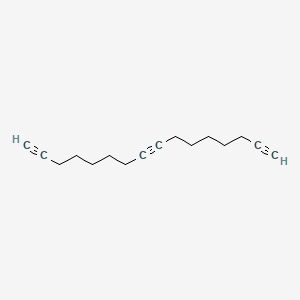
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
